Ethyl 2-chloro-5-(methylamino)isonicotinate
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Overview
Description
Ethyl 2-chloro-5-(methylamino)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, a chlorine atom, and a methylamino group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(methylamino)isonicotinate typically involves the reaction of 2-chloroisonicotinic acid with methylamine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is isolated through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-(methylamino)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted isonicotinates with different functional groups.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Ethyl 2-chloro-5-(methylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-(methylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 2-chloro-5-(methylamino)isonicotinate can be compared with other isonicotinates, such as:
Methyl isonicotinate: Similar structure but lacks the chlorine and methylamino groups.
Ethyl isonicotinate: Similar structure but lacks the chlorine and methylamino groups.
2-Chloroisonicotinic acid: Similar structure but lacks the ethyl ester and methylamino groups.
The presence of the chlorine and methylamino groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
Biological Activity
Ethyl 2-chloro-5-(methylamino)isonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : Approximately 214.65 g/mol
- Functional Groups : Contains a pyridine ring, a chlorine atom at the second position, and a methylamino group at the fifth position.
These features contribute to its unique chemical behavior and potential biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. This compound has been shown to inhibit specific cancer cell lines effectively. For instance, it was reported to exhibit cytotoxic effects against various human cancer cell lines with an IC50 value in the micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
A549 (Lung Cancer) | 12 |
The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways, although further studies are needed to elucidate these mechanisms fully.
Antibacterial and Antifungal Activities
The compound also exhibits notable antibacterial and antifungal properties. Research indicates that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Case Studies
- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized a standard MTT assay to quantify cell viability post-treatment.
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed strong antimicrobial activity against clinical isolates of Staphylococcus aureus, with a notable reduction in colony-forming units observed after treatment.
Research Findings
Research has shown that the presence of the methylamino group enhances the interaction of this compound with biological targets, potentially influencing its pharmacological profile. The compound's structure-activity relationship (SAR) studies indicate that modifications at various positions can lead to improved efficacy against specific biological targets .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-8(10)12-5-7(6)11-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
BHAMQRKRYXOAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1NC)Cl |
Origin of Product |
United States |
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